molecular formula C14H22O B093177 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one CAS No. 127-51-5

3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

Cat. No.: B093177
CAS No.: 127-51-5
M. Wt: 206.32 g/mol
InChI Key: JRJBVWJSTHECJK-PKNBQFBNSA-N
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Description

3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one is a fragrance compound primarily utilized in personal care products, including cosmetics, shampoos, deodorants, air fresheners, etc. It is a well-known fragrance allergen known to induce allergic contact dermatitis and rashes.
Alpha-Isomethyl-ionone, also known as methyl ionone gamma or 3-methyl-a-ionone, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Alpha-Isomethyl-ionone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Alpha-isomethyl-ionone is primarily located in the membrane (predicted from logP) and cytoplasm. Alpha-Isomethyl-ionone exists in all eukaryotes, ranging from yeast to humans. Alpha-Isomethyl-ionone is a potentially toxic compound.

Scientific Research Applications

  • Intermediate for Retinol Acetate and Carotenoid Synthesis : It's used to prepare 3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,3-pentadienyl phosphonate, an important intermediate in the synthesis of retinol acetate and carotenoids (Shen Run-pu, 2008).

  • Key Intermediate in Vitamin A Production : This compound serves as a key intermediate for vitamin A, highlighting its importance in pharmaceutical applications (Shen Run-pu, 2011).

  • Synthesis of β-Damascenone and β-Ionone Isomers : It's used in the synthesis of compounds structurally related to damascone and ionone, which are significant in the flavor and fragrance industry (J. Witteveen & A. V. D. Weerdt, 1982).

  • Formation of Isomers of α-Ionone : In the flavor industry, it contributes to the formation of α-ionone isomers, essential for creating specific aromatic compounds (L. Re & H. Schinz, 1958).

  • Conversion into Terminal Alkynes : Demonstrates its versatility in chemical synthesis, particularly in converting methyl ketones into terminal alkynes (E. Negishi, A. King, J. Tour, 2003).

  • Synthesis of β-Ionone Derivatives : This compound plays a role in efficiently synthesizing β-ionone derivatives, important in both flavor and fragrance industries (Sigeru Torii, Kenji Uneyama, Ichiro Kawahara, 1978).

  • Development of Chemopreventive Agents : It's used in the synthesis of aromatic analogues of retinoic acids, which have potential applications as chemopreventive agents for epithelial cancer treatment (M. Dawson, P. Hobbs, R. Chan, W. Chao, V. Fung, 1981).

  • Antifungal Activity : Certain derivatives exhibit antifungal activity, making them valuable in agriculture and pharmaceuticals (T. Banerjee, P. Dureja, 2010).

Safety and Hazards

This compound is classified as Aquatic Chronic 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a flash point of 110.3 °C . It’s important to handle this compound with care to avoid environmental contamination .

Mechanism of Action

Target of Action

Alpha-Isomethylionone, also known as α-cetone, is a synthetically made and naturally occurring organic compound . It is primarily used in the flavoring and cosmetic industries, specifically in aftershave lotions, bath products, hair care products, moisturizers, perfumes, shampoos, and skin care products . Its primary targets are the olfactory receptors in the nose, where it imparts a flowery and secondary violet scent .

Mode of Action

Alpha-Isomethylionone interacts with its targets, the olfactory receptors, by binding to them and triggering a neural response that is interpreted by the brain as a specific scent . This interaction results in the characteristic flowery and violet scent that Alpha-Isomethylionone is known for .

Biochemical Pathways

It is known that the compound is an isomer of methyl ionone . The synthesis of Alpha-Isomethylionone involves a cross-aldol condensation of citral with methyl ethyl ketone .

Result of Action

The primary result of Alpha-Isomethylionone’s action is the imparting of a specific scent when used in various products. This scent is perceived as flowery with a secondary violet note . It may also have a woody or orris-like scent .

Action Environment

The action, efficacy, and stability of Alpha-Isomethylionone can be influenced by various environmental factors. For instance, the compound’s scent may be affected by the pH of the product it is used in, the presence of other fragrances, and the temperature at which the product is stored. Furthermore, Alpha-Isomethylionone is sensitive to light and can undergo photolytic reactions when exposed to ultraviolet light .

Properties

IUPAC Name

(E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h7,9,13H,6,8H2,1-5H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJBVWJSTHECJK-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=C(C)C(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCCC(C1/C=C(\C)/C(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859248
Record name (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Other Solid; Liquid, clear, colourless to yellowish liquid
Record name 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-iso-Methylionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/669/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

76.00 °C. @ 0.30 mm Hg
Record name 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031738
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.925-0.934
Record name alpha-iso-Methylionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/669/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

15789-90-9, 127-51-5
Record name (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Source CAS Common Chemistry
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Record name Alpha-isomethylionone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
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Record name (3E)-3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID10859248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Source European Chemicals Agency (ECHA)
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Record name (E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.223.499
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOMETHYL-.ALPHA.-IONONE
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Record name 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Reactant of Route 2
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Reactant of Route 3
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Reactant of Route 4
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Reactant of Route 5
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
Reactant of Route 6
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one

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